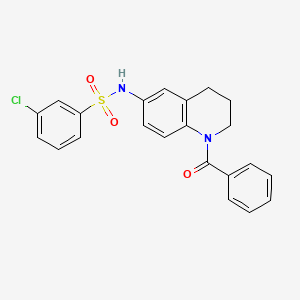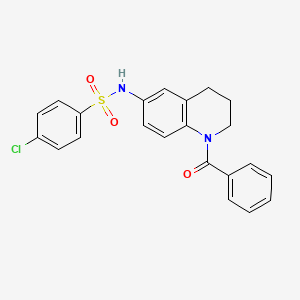![molecular formula C21H20ClN3O2S B6569184 4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921834-69-7](/img/structure/B6569184.png)
4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, also known as 4-chloro-N-(t-butyl)-1,3-thiazol-2-yl)benzamide, is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a derivative of the benzamide group and is composed of a 4-chloro-N-t-butyl-1,3-thiazol-2-yl moiety linked to a benzene ring. It is a white solid that is soluble in organic solvents such as ethanol and methanol, and has a molecular weight of 313.84 g/mol.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research and laboratory experiments. It has been used as a reagent in the synthesis of various heterocyclic compounds, as well as in the synthesis of drugs and other pharmaceuticals. Additionally, it has been used as a catalyst for organic reactions, such as the synthesis of polymers and the synthesis of organic acids.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is not yet fully understood. However, it is thought to act as a nucleophile, meaning that it can donate electrons to form a new bond with a substrate molecule. This reaction is known as a nucleophilic substitution reaction, and is the basis for many of the reactions that this compound is used in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide have not yet been studied in any great detail. However, it is known to have some effect on the metabolism of certain drugs, as well as on the activity of certain enzymes. It has also been suggested that this compound may have some anti-inflammatory properties, although this has yet to be confirmed.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide in laboratory experiments is that it is relatively easy to synthesize, and can be used in a wide range of reactions. Furthermore, it is relatively stable, and can be stored for long periods of time without degrading.
One of the main limitations of using this compound is that it is not particularly soluble in water, meaning that it must be used in organic solvents such as ethanol or methanol. Additionally, its reactivity can vary depending on the reaction conditions, so it is important to ensure that the correct conditions are used in order to obtain the desired product.
Zukünftige Richtungen
Given the wide range of applications of 4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, there are many potential future directions for research. For example, further studies could be conducted to understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to develop new methods of synthesis, or to develop new applications for this compound. Finally, research could also be conducted to investigate the effects of this compound on other biological systems, such as plants or animals, in order to determine its potential as a therapeutic agent.
Synthesemethoden
4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can be synthesized from 4-chlorobenzonitrile and t-butyl isothiocyanate. The synthesis involves a nucleophilic substitution reaction, in which the t-butyl isothiocyanate displaces the chlorine atom from the 4-chlorobenzonitrile molecule. The resulting product is then reacted with a base, such as potassium carbonate, to form the desired compound.
Eigenschaften
IUPAC Name |
4-chloro-N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-10-8-16(9-11-17)20(27)25-21-24-18(14-28-21)13-19(26)23-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,14H,4,7,12-13H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSESHGYHTNVNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569140.png)

![3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569167.png)
![3-[(4-chlorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569170.png)
![8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569176.png)
![N-(2-phenylethyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569190.png)
![8-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569196.png)
![8-(3-cyclohexylpropanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569204.png)